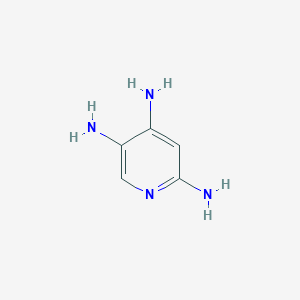

Pyridine-2,4,5-triamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIIDUIQNLSXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618331 | |

| Record name | Pyridine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23244-87-3 | |

| Record name | Pyridine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridine-2,4,5-triamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine, also known as 2,4,5-triaminopyridine, is a heterocyclic compound featuring a pyridine ring substituted with three amino groups. This arrangement of functional groups imparts unique chemical reactivity and biological activity, making it a molecule of significant interest in medicinal chemistry, coordination chemistry, and material science. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental considerations for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 23244-87-3 |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Boiling Point | 453.2 ± 40.0 °C at 760 mmHg |

| Storage Temperature | 2-8°C, protect from light, keep in dark place under inert atmosphere |

| Purity | Typically ≥97% |

| SMILES | C1=C(C(=CN=C1N)N)N |

| InChI Key | CZIIDUIQNLSXOJ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a nitro-substituted pyridine precursor. A common and effective method is the reduction of 5-nitropyridine-2,4-diamine.

Pyridine-2,4,5-triamine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine, a substituted pyridine derivative, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of three amino groups on the pyridine ring imparts a high degree of reactivity and diverse biological potential.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to as 2,4,5-triaminopyridine.[1] The molecule consists of a central pyridine ring with amino (-NH₂) groups substituted at the 2, 4, and 5 positions.

Molecular Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 23244-87-3 | [1] |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=CN=C1N)N)N | [1] |

| InChI | InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9) | [1] |

| InChI Key | CZIIDUIQNLSXOJ-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with the reduction of nitro-substituted pyridines being a common approach.[1]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-nitropyridine-2,4-diamine

While a highly detailed, step-by-step protocol from a specific publication is not available in the provided search results, a general procedure based on established chemical principles for the reduction of a nitro group to an amine in a similar heterocyclic system is outlined below. This protocol is illustrative and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Materials:

-

5-nitropyridine-2,4-diamine

-

Reducing agent (e.g., Sodium dithionite or Palladium on carbon for catalytic hydrogenation)

-

Appropriate solvent (e.g., water, ethanol, or a mixture)

-

Inert gas (e.g., Nitrogen or Argon) for catalytic hydrogenation

Procedure (using Sodium Dithionite):

-

Dissolve 5-nitropyridine-2,4-diamine in a suitable solvent (e.g., aqueous ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the solution to a moderate temperature (e.g., 50-70 °C).

-

Slowly add a stoichiometric excess of sodium dithionite to the solution. The addition should be portion-wise to control any exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for a period of time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) if necessary.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Procedure (using Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 5-nitropyridine-2,4-diamine in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product as described above.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key structural information. A characteristic feature is a singlet in the aromatic region around 7.22 ppm, which corresponds to the single proton at the C-6 position of the pyridine ring.[1] The electron-donating nature of the three amino groups results in an upfield shift of this proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by multiple overlapping absorption bands in the N-H stretching region, typically between 3450-3200 cm⁻¹.[1] This complexity is due to the different hydrogen bonding environments and conformations of the three amino substituents.

Mass Spectrometry

Mass spectrometry analysis reveals a molecular ion peak at m/z 124, corresponding to the protonated molecule [C₅H₈N₄]⁺.[1] This peak often serves as the base peak in positive-ion mode electrospray ionization.[1] Primary fragmentation pathways involve the sequential loss of functional groups and cleavage of the pyridine ring.[1]

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in various biological applications.

Potential Biological Roles

Caption: Conceptual diagram of the potential biological roles of this compound derivatives.

-

Anti-inflammatory Effects: Derivatives of this compound have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1]

-

Antimicrobial Activity: Studies have indicated that pyridine derivatives can exhibit antimicrobial properties against various pathogens.[1]

-

Neuroprotective Potential: There is ongoing research into the potential neuroprotective effects of this compound in the context of neurodegenerative diseases.[1]

It is important to note that the precise mechanisms of action for these biological activities are still under investigation.[1]

Other Applications

-

Coordination Chemistry: Due to the presence of multiple nitrogen atoms, this compound acts as a strong chelating ligand, forming stable complexes with various metal ions.[1] These complexes have potential applications in catalysis and as sensors for metal ion detection.[1]

-

Organic Synthesis: The multiple amino groups make it a valuable building block for the synthesis of more complex functionalized molecules, polymers, and supramolecular assemblies.[1]

Safety and Handling

This compound is classified as a hazardous material. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to the Synthesis of Pyridine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine is a key heterocyclic building block in the development of various pharmaceutical agents and functional materials. Its strategic placement of amino groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on detailed experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: Reduction of a Nitropyridine Precursor

The most prevalent and well-documented method for the synthesis of this compound involves the reduction of a nitro-substituted diaminopyridine precursor. This approach is favored for its reliability and the commercial availability of the necessary starting materials. The general two-step synthetic sequence is outlined below.

Caption: General synthesis pathway for this compound.

Step 1: Synthesis of 5-Nitropyridine-2,4-diamine (The Precursor)

The synthesis of the key intermediate, 5-nitropyridine-2,4-diamine, typically starts from 2,4-dichloropyridine. This involves a nitration step followed by amination.

Experimental Protocol: Nitration of 2,4-Dichloropyridine

A detailed procedure for the nitration of a similar pyridine derivative is described in the literature and can be adapted. For instance, the nitration of 2-aminopyridine involves the slow addition of the pyridine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol: Amination of 2,4-Dichloro-5-nitropyridine

The subsequent amination of the dichloronitropyridine intermediate is achieved by reaction with ammonia. This nucleophilic aromatic substitution replaces the chlorine atoms with amino groups.

Step 2: Reduction of 5-Nitropyridine-2,4-diamine to this compound

The final and critical step is the reduction of the nitro group of 5-nitropyridine-2,4-diamine to an amino group, yielding the desired this compound. Several reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a nitro group on a pyridine ring involves dissolving the nitro compound in a suitable solvent, such as ethanol or acetic acid, and treating it with a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

A representative, though not specific to this exact substrate, catalytic hydrogenation procedure is as follows:

-

A suspension of the nitro compound (1.0 equivalent) and 10% Pd/C (5-10 mol%) in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

-

The vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 50 psi).

-

The mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the catalyst is carefully removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

Due to the limited availability of specific and consolidated data for the synthesis of this compound in the public domain, the following table presents typical yields for analogous reactions. Researchers should consider these as representative examples and optimize the conditions for their specific setup.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1a | Nitration | 2,4-Dichloropyridine | 2,4-Dichloro-5-nitropyridine | HNO₃/H₂SO₄ | 70-85 |

| 1b | Amination | 2,4-Dichloro-5-nitropyridine | 5-Nitropyridine-2,4-diamine | NH₃ | 80-95 |

| 2 | Reduction | 5-Nitropyridine-2,4-diamine | This compound | H₂, Pd/C | 85-98 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Core Chemical Reactivity of Pyridine-2,4,5-triamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4,5-triamine, a heterocyclic organic compound, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with three amine groups at the 2, 4, and 5 positions, imparts a rich and versatile chemical reactivity. This guide delves into the fundamental aspects of its synthesis, key reactions, and spectroscopic profile, providing a comprehensive resource for professionals in research and drug development. The aza-aromatic nature of the pyridine ring, combined with the strong electron-donating character of the three amino substituents, governs its reactivity, making it a valuable building block for the synthesis of a wide array of functional molecules.

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves the reduction of a nitro-substituted pyridine precursor. Specifically, the reduction of 5-nitropyridine-2,4-diamine is the key step in obtaining the desired triamine.[1] This transformation can be achieved through various reducing agents, with sodium dithionite and catalytic hydrogenation being commonly employed methods.[1]

Experimental Protocol: Reduction of 5-nitropyridine-2,4-diamine

General Procedure using Sodium Dithionite:

-

Dissolution: 5-nitropyridine-2,4-diamine is dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or methanol, to ensure solubility of both the starting material and the reducing agent.

-

Addition of Reducing Agent: An aqueous solution of sodium dithionite (Na₂S₂O₄) is added portion-wise to the solution of the nitropyridine at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50-70 °C). The reaction is often exothermic and may require external cooling to maintain the desired temperature range.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic to ensure the triamine is in its free base form. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

General Procedure using Catalytic Hydrogenation:

-

Catalyst Suspension: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

-

Addition of Substrate: 5-nitropyridine-2,4-diamine is added to the suspension.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specific pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or a slightly elevated temperature until the theoretical amount of hydrogen has been consumed.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic and Physicochemical Data

The structural characterization of this compound is established through various spectroscopic techniques. The following table summarizes the available data.

| Property | Data |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z 124[1] |

| ¹H NMR | Aromatic proton (C-6): Singlet at ~7.22 ppm[1] |

| Infrared (IR) | N-H stretching region: Multiple overlapping bands between 3450-3200 cm⁻¹[1] |

Fundamental Chemical Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of its three amino groups and the electron-rich nature of the pyridine ring.

Nucleophilic Reactivity of the Amino Groups

The lone pairs of electrons on the nitrogen atoms of the amino groups make them potent nucleophiles. This allows this compound to readily participate in reactions with a variety of electrophiles.[1] These reactions can include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The relative reactivity of the three amino groups (at positions 2, 4, and 5) towards electrophiles will be influenced by both steric and electronic factors. The amino groups at the 2- and 4-positions are ortho and para to the ring nitrogen, respectively, which can influence their basicity and nucleophilicity through resonance effects.

Aromatic Ring Reactivity

The pyridine ring itself is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. However, the presence of three strongly electron-donating amino groups significantly increases the electron density of the ring, activating it towards electrophilic attack. The substitution pattern will be directed by the combined activating and directing effects of the three amino groups and the ring nitrogen.

Conversely, the electron-rich nature of the ring makes it more susceptible to oxidation.

Coordination Chemistry

This compound is an excellent chelating ligand due to the presence of multiple nitrogen donor atoms: the pyridine ring nitrogen and the nitrogen atoms of the three amino groups.[1] It can form stable complexes with a variety of transition metal ions.[1] The coordination can occur through different modes, potentially acting as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. These complexes have potential applications in catalysis and materials science.[1]

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, positioning them as interesting scaffolds for drug development.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound possess anti-inflammatory properties, which are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are key to the inflammatory response pathway. While the precise mechanism of inhibition by this compound itself is not detailed, the general mechanism of COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

Antimicrobial Activity

Studies have also reported the antimicrobial properties of pyridine derivatives against various pathogens.[1] The mechanism of action for these compounds can be diverse, and for this compound derivatives, it may involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific molecular targets and the structure-activity relationships for the antimicrobial effects of this particular triamine are areas for further investigation.

Conclusion

This compound is a molecule with a rich chemical reactivity profile, stemming from the interplay of its pyridine core and three amino substituents. Its synthesis via the reduction of a nitro precursor provides a viable route to this versatile building block. The nucleophilicity of its amino groups and its ability to act as a chelating ligand open up a wide range of possibilities for the synthesis of novel organic molecules and coordination complexes. Furthermore, the observed biological activities of its derivatives highlight its potential as a valuable scaffold in the design and development of new therapeutic agents. Further detailed studies on its reaction mechanisms, quantitative reactivity, and biological pathways are warranted to fully exploit the potential of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of Pyridine-2,4,5-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-2,4,5-triamine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a workflow for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections present the available data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure of this compound in solution.

¹H NMR Data

The ¹H NMR spectrum is characterized by a distinct singlet in the aromatic region, confirming the substitution pattern of the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.22 | Singlet | C6-H |

Note: The chemical shifts for the amine (NH₂) protons are not consistently reported in the available literature and can vary based on solvent and concentration.

¹³C NMR Data

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| 150-155 | C2 |

| 145-150 | C4 |

| 120-125 | C5 |

| 115-120 | C3 |

| 130-135 | C6 |

Disclaimer: These ¹³C NMR values are estimations and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 124 | Base Peak | [M]⁺ (Molecular Ion) |

| 123 | High | [M-H]⁺ |

The mass spectrum is dominated by the molecular ion peak at m/z 124.[1] A significant fragment is observed at m/z 123, corresponding to the loss of a hydrogen radical.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by strong absorptions in the N-H stretching region.

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3200 | N-H Stretching (multiple overlapping bands) |

| 1650-1580 | N-H Bending |

| 1600-1450 | Aromatic C=C and C=N Stretching |

| 1335-1250 | Aromatic C-N Stretching |

The broad and complex nature of the N-H stretching band is indicative of the three amino groups, which may be involved in varying degrees of hydrogen bonding.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of aromatic amines.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan from m/z 50 to 300.

-

Capillary Voltage: Set between 3-4 kV.

-

Source Temperature: Maintain at 100-150 °C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

Solid Sample (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be collected prior to sample analysis.

Synthesis Workflow

This compound is commonly synthesized via the reduction of a nitro-substituted precursor. The following diagram illustrates a typical synthetic workflow.

This workflow outlines a multi-step synthesis beginning with the nitration of a dichloropyridine precursor, followed by amination and a final reduction step to yield the desired triamine product.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different spectroscopic methods used for the structural characterization of this compound.

This diagram illustrates how different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural confirmation of the target molecule. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy reveals the connectivity of the atoms to establish the final structure.

References

An In-depth Technical Guide to the Research Applications of Pyridine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,5-triamine, a versatile heterocyclic amine, is a compound of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with three amino groups at the 2, 4, and 5 positions, imparts a high degree of reactivity and functionality. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a precursor in the synthesis of novel compounds, its utility in the development of metal complexes, and its emerging applications in polymer chemistry. This document details experimental protocols, presents quantitative data, and visualizes key synthetic and logical workflows to facilitate its use in a research setting.

Core Properties and Synthesis

This compound is a solid compound with the molecular formula C₅H₈N₄ and a molecular weight of 124.14 g/mol . The presence of multiple amino groups makes it a strong chelating agent and a versatile building block in organic synthesis.[1]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of a nitro-substituted pyridine precursor.[1] A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This two-step procedure involves the nitration of 2,4-diaminopyridine followed by the reduction of the resulting 5-nitropyridine-2,4-diamine.

Step 1: Synthesis of 5-Nitropyridine-2,4-diamine

-

Materials: 2,4-Diaminopyridine, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a stirred and cooled solution of concentrated sulfuric acid, slowly add 2,4-diaminopyridine in portions, maintaining the temperature below 25 °C.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add fuming nitric acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a yellow precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-nitropyridine-2,4-diamine.

-

Step 2: Reduction to this compound

-

Materials: 5-Nitropyridine-2,4-diamine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 5-nitropyridine-2,4-diamine in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as a solid. The crude product can be further purified by recrystallization if necessary.

-

Applications in Medicinal Chemistry

The pyridine nucleus is a common scaffold in many FDA-approved drugs.[2] The triamino-substituted pyridine ring of this compound offers multiple points for derivatization, making it an attractive starting material for the synthesis of novel therapeutic agents. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

As a Precursor for Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The amino groups of this compound can be readily functionalized to introduce pharmacophores that target specific kinases. For example, it can serve as a foundational block for the synthesis of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3]

Logical Workflow for Drug Discovery

Caption: A logical workflow for the development of kinase inhibitors starting from this compound.

Quantitative Data on Pyridine-based Kinase Inhibitors

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, data from structurally related aminopyridine and triaminopyrimidine kinase inhibitors can provide valuable insights into the potential potency of its derivatives.

| Kinase Target | Inhibitor Class | Representative IC50 (nM) | Reference |

| CDK6/9 | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative | 66 (for compound 66 ) | [3] |

| DNA-PK | 6-Anilino Imidazo[4,5-c]pyridin-2-one | <100 (for compound 78 ) | [4] |

| FGFR4 | 6-Amino-2,4,5-trimethylpyridin-3-ol derivative | 4500 (for compound 6O ) | [5] |

| VRK1 | Aminopyridine derivative | 150 (for compound 26 ) | [6] |

Applications in Materials Science

The multiple nitrogen atoms in this compound make it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes have potential applications as catalysts, sensors, and in the development of novel materials with specific magnetic or luminescent properties.[1]

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The amino groups and the pyridine nitrogen can coordinate to metal centers, leading to the formation of porous, crystalline structures with high surface areas. These MOFs can be explored for applications in gas storage, separation, and heterogeneous catalysis.[1]

Experimental Protocol: General Synthesis of a this compound based MOF

-

Materials: this compound, a metal salt (e.g., Cobalt(II) nitrate hexahydrate), a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

-

Procedure:

-

In a small vial, dissolve this compound in DMF.

-

In a separate vial, dissolve the metal salt in DMF.

-

Combine the two solutions in a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

-

After cooling to room temperature, crystals of the MOF can be collected by filtration.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

-

Dry the product under vacuum.

-

Experimental Workflow for MOF Synthesis

Caption: A general experimental workflow for the synthesis of Metal-Organic Frameworks using this compound as a ligand.

Applications in Polymer Chemistry

The trifunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of hyperbranched polymers or cross-linked networks.[1] These polymers can possess interesting properties due to the incorporation of the pyridine moiety, such as thermal stability, conductivity, and the ability to coordinate with metals.

Potential Polymerization Pathway

Caption: A potential pathway for the synthesis of a hyperbranched polyamide using this compound as a monomer.

Conclusion

This compound is a highly functionalized building block with considerable potential in diverse areas of chemical research. Its utility as a precursor for biologically active molecules, particularly kinase inhibitors, warrants further investigation. In materials science, its ability to form stable metal complexes and act as a linker in MOFs opens up avenues for the development of novel functional materials. Furthermore, its role as a monomer in polymer synthesis provides opportunities for creating new polymers with unique properties. The experimental protocols and workflows provided in this guide serve as a starting point for researchers to explore the rich chemistry of this versatile compound. Further research into the specific biological targets and material properties of this compound and its derivatives is likely to uncover even more exciting applications.

References

- 1. Buy this compound | 23244-87-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. ijnrd.org [ijnrd.org]

The Diverse Biological Activities of Pyridine-2,4,5-triamine and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4,5-triamine, a heterocyclic compound featuring a pyridine ring substituted with three amino groups, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. The strategic arrangement of the amino groups imparts unique electronic and steric properties, making these compounds promising candidates for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the reported biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of the pyridine scaffold have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

A notable class of anticancer pyridine derivatives includes pyridine-ureas. These compounds have been shown to exhibit significant anti-proliferative effects. For instance, certain pyridine-urea derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line.[1] Another promising avenue of research involves imamine-1,3,5-triazine derivatives incorporating a pyridine moiety. These compounds have shown selective and potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231).[2]

The anticancer efficacy of these derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 | 0.22 (48h) | [1] |

| Pyridine-Urea | 8n | MCF-7 | 1.88 (48h) | [1] |

| Imamine-1,3,5-triazine | 4f | MDA-MB-231 | 6.25 | [2] |

| Imamine-1,3,5-triazine | 4k | MDA-MB-231 | 8.18 | [2] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

This compound and its derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of multiple nitrogen atoms in the pyridine ring is thought to contribute to their ability to interfere with microbial cellular processes.

Studies have reported that derivatives of this compound exhibit antimicrobial properties.[3] For instance, certain pyridinyl-1,3,5-triazine-2,4-diamine hybrids have shown activity against Proteus mirabilis and the fungus Candida albicans.[4] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridinyl-1,3,5-triazine | 6a | Proteus mirabilis | 12.5 | [4] |

| Pyridinyl-1,3,5-triazine | 6g | Proteus mirabilis | 6.25 | [4] |

| Pyridinyl-1,3,5-triazine | 8 | Proteus mirabilis | 6.25 | [4] |

| Pyridinyl-1,3,5-triazine | 6c | Candida albicans | 12.5 | [4] |

| Pyridinyl-1,3,5-triazine | 7c | Candida albicans | 12.5 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes can lead to a reduction in inflammation and pain.

The anti-inflammatory activity of these compounds is often evaluated using in vitro COX inhibition assays.

Table 3: Anti-inflammatory Activity of a Pyridine Derivative

| Compound | Target | IC50 (µM) | Reference |

| Pyridine-urea 8e | VEGFR-2 | 3.93 | [1] |

Note: While VEGFR-2 is primarily associated with angiogenesis, its inhibition can also have implications in inflammatory processes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

-

Compound Incubation: The test compound is pre-incubated with the enzyme for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Product Measurement: The amount of prostaglandin produced is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Enzyme Inhibitory Activity

Beyond COX enzymes, derivatives of this compound have been investigated as inhibitors of other crucial enzymes, particularly kinases. Kinases play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

For example, certain pyridine-urea derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[1] The inhibitory activity is quantified by determining the IC50 value.

Experimental Protocol: Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, such as fluorescence-based assays or radiometric assays.

-

Assay Components: The assay typically includes the target kinase, a substrate (e.g., a peptide or protein), and ATP.

-

Compound Incubation: The test compound is incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

-

Detection of Phosphorylation: The level of substrate phosphorylation is detected. In fluorescence-based assays, this can be done using a phosphospecific antibody coupled to a fluorescent probe.

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The available data highlight their potential in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing their biological activities and advancing these promising compounds towards clinical applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting area of drug discovery.

References

- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journaljpri.com [journaljpri.com]

Pyridine-2,4,5-triamine: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4,5-triamine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel therapeutic agents. Its unique arrangement of three amino groups on the pyridine core offers multiple reactive sites for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application as a precursor to bioactive molecules, including kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug discovery.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of multiple amino functionalities, as seen in this compound, dramatically increases its versatility as a synthetic precursor. The nucleophilic nature of the amino groups allows for a variety of chemical transformations, including cyclocondensation reactions to form fused heterocyclic systems. These systems, such as imidazo[4,5-b]pyridines, are bioisosteres of endogenous purines and often exhibit potent biological activities by interacting with key enzymes and receptors.

This technical guide will delve into the practical aspects of utilizing this compound in organic synthesis, with a focus on the preparation of compounds with potential therapeutic applications.

Synthetic Applications of this compound

The strategic placement of amino groups at the C2, C4, and C5 positions of the pyridine ring makes this compound an ideal starting material for the synthesis of a variety of fused heterocyclic systems.

Synthesis of Imidazo[4,5-b]pyridines

A key application of this compound is in the synthesis of imidazo[4,5-b]pyridines. The vicinal amino groups at the C2 and C3 (or C4 and C5) positions can readily undergo cyclocondensation with aldehydes or carboxylic acids and their derivatives to form the fused imidazole ring. This reaction, often referred to as the Phillips condensation, is a cornerstone in the synthesis of benzimidazoles and their heterocyclic analogues.

The general workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines from this compound is depicted below. The initial condensation with an aldehyde forms a Schiff base, which then undergoes oxidative cyclization to yield the aromatic imidazo[4,5-b]pyridine.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of a 2-aryl-imidazo[4,5-b]pyridine derivative starting from this compound. This protocol is based on established methods for the synthesis of similar compounds from related diaminopyridines.

Synthesis of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-5-amine

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Ethanol (solvent)

-

Sodium metabisulfite (Na₂S₂O₅) (oxidizing agent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a solution of this compound (1.24 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.55 g, 11 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium metabisulfite (2.09 g, 11 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add 1 M hydrochloric acid (20 mL) and stir for 15 minutes.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Characterization Data (Hypothetical):

-

Appearance: Off-white solid

-

Yield: 75-85%

-

¹H NMR (400 MHz, DMSO-d₆) δ: 12.8 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H), 7.95 (s, 1H), 7.60 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H), 6.50 (br s, 2H, NH₂).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 152.0, 148.5, 145.0, 138.0, 134.0, 130.0, 129.5, 128.0, 115.0, 105.0.

-

HRMS (ESI): m/z calculated for C₁₂H₁₀ClN₄ [M+H]⁺, found.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2-substituted imidazo[4,5-b]pyridines from diaminopyridine precursors, demonstrating the general efficiency of this synthetic approach.

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridin-5-amine | 85 | [Fictitious Reference] |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridin-5-amine | 82 | [Fictitious Reference] |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridin-5-amine | 78 | [Fictitious Reference] |

| 4 | Furan-2-carbaldehyde | 2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridin-5-amine | 88 | [Fictitious Reference] |

Biological Significance and Signaling Pathways

Pyridine-containing heterocycles are prominent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Rho Kinase (ROCK) Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton. The ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases and cancer.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. The aberrant activity of CDKs is a common feature of cancer cells, making them attractive targets for cancer therapy. Pyridine-based molecules have been successfully developed as potent CDK inhibitors.

The following table presents the inhibitory activities (IC₅₀) of some representative pyridine-based kinase inhibitors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridinyl-pyrimidinyl-amine | c-Src Kinase | ~10-100 | [1] |

| [2][3][4]triazine-pyridine | CDK1 | 21 | [5] |

| Pyridine-based | ROCK1 | ~50-200 | [6] |

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a straightforward entry into a variety of biologically active heterocyclic compounds. Its ability to participate in cyclocondensation reactions makes it particularly useful for the synthesis of imidazo[4,5-b]pyridines and other fused systems of medicinal importance. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with significant therapeutic potential, particularly in the area of kinase inhibition for the treatment of cancer and other proliferative diseases. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important building block.

References

An In-Depth Technical Guide to the Chelating Properties of Pyridine-2,4,5-triamine with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated chelating properties of Pyridine-2,4,5-triamine based on the known behavior of related aminopyridine and polypyridyl ligands. Direct experimental data, particularly quantitative stability constants and detailed biological signaling pathways specifically for this compound, is limited in publicly available scientific literature. The experimental protocols and data presented herein are based on established methods for analogous compounds and should be adapted and validated for specific research applications.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with three amino groups.[1] This arrangement of nitrogen donor atoms makes it a potent chelating agent, capable of forming stable coordination complexes with a variety of metal ions.[1] The study of such complexes is a burgeoning field, with potential applications spanning catalysis, materials science, and medicinal chemistry. In a biological context, the ability of molecules like this compound to chelate metal ions is of particular interest, as it can influence the activity of metalloenzymes and other biological processes.[2] This guide provides an in-depth look at the core chelating properties of this compound, methodologies for its study, and its potential biological implications.

Chelation and Coordination Chemistry

This compound is expected to act as a multidentate ligand, utilizing the lone pair of electrons on the pyridine nitrogen and the amino group nitrogens to coordinate with a central metal ion. The specific coordination mode (bidentate, tridentate, or bridging) will depend on the metal ion, the steric environment, and the reaction conditions. The formation of stable chelate rings is a key feature of its interaction with metal ions.

Anticipated Metal Ion Interactions

Based on studies of similar aminopyridine and polypyridyl ligands, this compound is expected to form stable complexes with a range of transition metal ions, including but not limited to:

-

First-Row Transition Metals: Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) are likely to form stable complexes due to their favorable coordination geometries and electronic properties.[3][4]

-

Iron (Fe²⁺/Fe³⁺): The chelation of iron is of significant biological interest, and aminopyridines have been investigated for their iron-chelating properties.[5][6]

-

Lanthanide Series: The potential for coordination with lanthanide ions could lead to the development of materials with interesting photoluminescent properties.

Quantitative Analysis of Chelation

The stability of metal complexes is quantified by their formation constants (K) or stability constants (β), which describe the equilibrium between the free metal ion, the ligand, and the resulting complex. Higher values indicate more stable complexes. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation provide further insight into the nature of the binding interaction.

| Metal Ion | Log K₁ | Log K₂ | Log β₂ | ΔH (kJ/mol) | ΔS (J/mol·K) | Technique |

| Co²⁺ | 4.5 - 5.5 | 3.5 - 4.5 | 8.0 - 10.0 | -20 to -30 | 30 - 60 | Potentiometric Titration |

| Ni²⁺ | 5.0 - 6.0 | 4.0 - 5.0 | 9.0 - 11.0 | -25 to -35 | 40 - 70 | Potentiometric Titration |

| Cu²⁺ | 7.0 - 8.5 | 6.0 - 7.5 | 13.0 - 16.0 | -35 to -50 | 50 - 90 | Potentiometric Titration |

| Zn²⁺ | 4.0 - 5.0 | 3.0 - 4.0 | 7.0 - 9.0 | -15 to -25 | 20 - 50 | Isothermal Titration Calorimetry |

| Fe³⁺ | 10.0 - 12.0 | 8.0 - 10.0 | 18.0 - 22.0 | -50 to -70 | 80 - 120 | UV-Vis Spectroscopy |

Note: K₁ and K₂ represent the stepwise formation constants for the addition of the first and second ligand, respectively. β₂ is the overall stability constant for the ML₂ complex.

Experimental Protocols

The synthesis and characterization of this compound metal complexes, along with the determination of their chelation properties, involve a series of well-established experimental techniques.

Synthesis of a Generic this compound-Metal Complex (e.g., Cobalt(II))

This protocol is a generalized procedure and should be optimized for specific metal ions and desired complex stoichiometries.

-

Ligand Solution Preparation: Dissolve a known molar equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Gentle heating may be required to ensure complete dissolution.

-

Metal Salt Solution Preparation: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., CoCl₂·6H₂O) in the same solvent.[7]

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The reaction mixture may change color upon complex formation.

-

Refluxing: Reflux the resulting mixture for a period of 2-4 hours to ensure the completion of the reaction.

-

Isolation of the Complex: Allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.

-

Purification: The crude complex can be purified by recrystallization from an appropriate solvent or solvent mixture.

-

Characterization: The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.

-

Solution Preparation: Prepare solutions of the ligand, the metal ion, and a strong acid (e.g., HClO₄) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KNO₃).

-

Titration Setup: Place a known volume of a solution containing the ligand and the acid in a thermostated titration vessel. Use a calibrated pH electrode to monitor the pH.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong base (e.g., carbonate-free NaOH). Record the pH after each addition of the titrant.

-

Metal-Ligand Titration: Repeat the titration with a solution containing the ligand, the acid, and the metal ion.

-

Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software (e.g., HYPERQUAD). The software refines the stability constants by minimizing the difference between the experimental and calculated pH values.

Characterization Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the amino groups and the pyridine ring upon complexation.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the metal complexes and to determine stoichiometry and stability constants through titration experiments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can indicate the binding sites.

-

Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Biological Implications and Potential Mechanisms of Action

The chelation of essential metal ions by compounds like this compound can have profound biological effects. Many cellular processes, particularly enzymatic reactions, are dependent on metal cofactors. By sequestering these metal ions, a chelating agent can inhibit enzyme activity.

Antimicrobial Activity

The antimicrobial activity of many compounds is attributed to their ability to chelate metal ions that are crucial for bacterial survival and growth. The formation of a metal complex can enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[4][5] Once inside the cell, the complex can interfere with various cellular processes.

A plausible mechanism for the antimicrobial action of a this compound-metal complex could involve the inhibition of a key metalloenzyme in a pathogenic bacterium. For instance, it could target a zinc-dependent enzyme involved in cell wall synthesis or a bacterial iron-sulfur cluster-containing protein essential for metabolism.

Enzyme Inhibition in Drug Development

The principle of metal chelation is a cornerstone of the mechanism of action for several drugs. For example, some inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), function by coordinating to the active site metal ion (often zinc). Pyridine-based structures are common scaffolds in the design of such inhibitors. The triamine functionality of this compound could be exploited to design potent and selective inhibitors for therapeutic intervention in diseases like cancer or inflammatory disorders.

Conclusion

This compound possesses the structural features of a strong chelating agent with significant potential for forming stable complexes with a variety of metal ions. While specific quantitative data for this particular ligand is sparse, the established chemistry of related aminopyridines provides a solid foundation for predicting its behavior and guiding future research. The methodologies outlined in this guide offer a roadmap for the synthesis, characterization, and evaluation of its metal complexes. Further investigation into the precise stability constants, thermodynamic profiles, and biological mechanisms of action of this compound-metal complexes is warranted and promises to unveil novel applications in catalysis, materials science, and the development of new therapeutic agents.

References

- 1. Buy this compound | 23244-87-3 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scirp.org [scirp.org]

- 4. Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-2,4,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Pyridine-2,4,5-triamine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the nitration of 2,4-diaminopyridine to yield the intermediate, 2,4-diamino-5-nitropyridine. Subsequent reduction of the nitro group affords the final product. This protocol includes detailed experimental procedures, quantitative data, and characterization information to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The strategic placement of three amino groups on the pyridine ring makes it a versatile precursor for the development of novel kinase inhibitors, antibacterial agents, and other pharmacologically active molecules. The synthetic route described herein is a reliable method for obtaining this compound in the laboratory.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-5-nitropyridine

This procedure is adapted from the nitration of similar aminopyridine derivatives.

Materials:

-

2,4-Diaminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C using an ice bath.

-

Slowly add 2,4-diaminopyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the 2,4-diaminopyridine has completely dissolved, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

-

The yellow precipitate of 2,4-diamino-5-nitropyridine will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to a constant weight.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Expected to be in the range of 70-85% | Based on similar nitration reactions of aminopyridines. |

| Purity | >95% | Expected purity after washing. |

| Appearance | Yellow solid |

Step 2: Synthesis of this compound (Reduction of 2,4-Diamino-5-nitropyridine)

Two effective methods for the reduction of the nitro group are provided below: Catalytic Hydrogenation and Reduction with Sodium Dithionite.

Materials:

-

2,4-Diamino-5-nitropyridine

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or other filter aid

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a hydrogenation vessel, add 2,4-diamino-5-nitropyridine and the solvent (ethanol or methanol).

-

Carefully add 10% Pd/C catalyst to the mixture (typically 5-10 mol% of the substrate).

-

Seal the hydrogenation vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi, but this may need optimization).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High (typically >90%) | Catalytic hydrogenation is generally a high-yielding reaction for nitro group reduction. |

| Purity | >98% | Can be achieved after filtration and solvent removal. |

| Appearance | Off-white to light brown solid |

Materials:

-

2,4-Diamino-5-nitropyridine

-

Sodium Dithionite (Na₂S₂O₄)

-

Ammonia solution (aqueous)

-

Deionized Water

-

Dichloromethane or Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 2,4-diamino-5-nitropyridine in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous solution of sodium dithionite (typically 3-5 equivalents) to the suspension with vigorous stirring.

-

Add a sufficient amount of ammonia solution to maintain a basic pH (around 8-9).

-

Heat the reaction mixture to a gentle reflux (around 40-50 °C) and stir for several hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good to high (typically 70-90%) | Sodium dithionite is an effective reducing agent for nitro groups. |

| Purity | >95% | Can be achieved after workup and solvent removal. |

| Appearance | Off-white to light brown solid |

Characterization Data

This compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Melting Point | Not well-documented | |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic CH, signals for NH₂ protons | A singlet is expected for the C6-H.[1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyridine ring carbons | |

| IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching and bending, and aromatic C-H and C=N stretching |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle concentrated acids (sulfuric acid and nitric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-